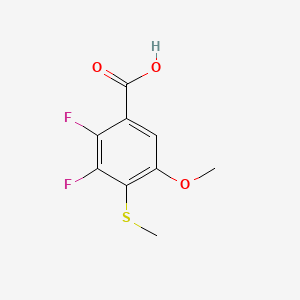

2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid

Description

Strategic Importance of Polyfunctionalized Aromatic Carboxylic Acids in Contemporary Organic Synthesis

Polyfunctionalized aromatic carboxylic acids are a class of organic compounds that serve as versatile and highly valuable building blocks in modern organic synthesis. mdpi.com Their strategic importance stems from the presence of multiple reactive sites and functional groups on a stable aromatic core, which allows for the construction of complex molecular frameworks. mdpi.comresearchgate.net The carboxylic acid group itself is a key functional handle, enabling a wide array of transformations such as amidation, esterification, and decarboxylative couplings. researchgate.netprinceton.edu

These compounds are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net Their ability to participate in C-H activation and carboxylation reactions, sometimes utilizing carbon dioxide as a C1 source, highlights their role in developing more sustainable and atom-economical synthetic routes. researchgate.net The presence of various substituents on the aromatic ring allows for precise tuning of the molecule's electronic and steric properties, making them indispensable in the rational design of target molecules with specific functions. mdpi.com

Significance of Fluorine, Methoxy (B1213986), and Methylthio Functionalities in Advanced Chemical Design

The specific combination of fluorine, methoxy, and methylthio groups on the benzoic acid scaffold of 2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid is particularly noteworthy. Each of these functionalities imparts unique and often synergistic properties that are highly sought after in advanced chemical design, especially in medicinal chemistry.

Fluorine: The incorporation of fluorine atoms into organic molecules can profoundly influence their biological and physicochemical properties. tandfonline.com Due to its high electronegativity, fluorine can alter the acidity (pKa) of nearby functional groups and modulate the electronic character of the aromatic ring. bohrium.comacs.org It is frequently used to block sites of metabolic oxidation, thereby enhancing the metabolic stability and pharmacokinetic profile of drug candidates. bohrium.commdpi.com Furthermore, fluorine can enhance binding affinity to target proteins through various non-covalent interactions and can influence molecular conformation. bohrium.comacs.org

Methylthio Group: The methylthio group (-SMe) is another important functionality in the design of bioactive compounds and functional materials. researchgate.net As a sulfur-containing group, it can engage in unique interactions with biological targets. libretexts.org The methylthio group can influence a molecule's hydrophobicity and electronic properties. wisdomlib.org These compounds are utilized as intermediates in the synthesis of a variety of pharmaceuticals and agrochemicals. chemneo.com

The table below summarizes the key contributions of these functional groups in chemical design.

| Functional Group | Key Properties and Significance in Chemical Design |

| Fluorine (-F) | - High electronegativity alters local electronics and pKa. acs.orgmdpi.com- Blocks metabolic oxidation, increasing metabolic stability. bohrium.com- Can enhance binding affinity and potency. tandfonline.comacs.org- Modulates lipophilicity and membrane permeability. mdpi.com |

| Methoxy (-OCH₃) | - Prevalent in natural products and approved drugs. nih.gov- Influences ligand-target binding and ADME properties. researchgate.net- Can improve potency with minimal increase in lipophilicity. tandfonline.com- Acts as a versatile group for exploring protein binding pockets. youtube.com |

| Methylthio (-SCH₃) | - Acts as a key intermediate in pharmaceutical and agrochemical synthesis. chemneo.com- Influences hydrophobicity and electronic properties. wisdomlib.org- The sulfur atom can participate in specific non-covalent interactions. libretexts.org- Used in the development of various functional materials. researchgate.net |

Current Research Landscape Pertaining to Substituted Benzoic Acid Architectures

Substituted benzoic acids represent a privileged scaffold in chemical and biological research. The current research landscape is vibrant, with these compounds being explored for a wide range of applications. In medicinal chemistry, they are frequently identified as inhibitors of various enzymes, such as phosphatases and acetylcholinesterase, making them promising starting points for the development of therapies for cancer and neurodegenerative diseases. nih.govsci-hub.senih.gov

The synthesis of novel benzoic acid derivatives is a continuous effort, with researchers developing new methods to create diverse libraries of compounds for biological screening. preprints.orgrasayanjournal.co.in Beyond pharmaceuticals, substituted benzoic acids are investigated for their self-association properties in solution, which has implications for crystallization and materials science. acs.orgucl.ac.uk They serve as fundamental building blocks in the creation of more complex molecules and are integral to the development of multi-target drugs. sci-hub.seresearchgate.net

Knowledge Gaps and Unexplored Facets of this compound

Despite the well-documented importance of its constituent parts—the polyfunctionalized benzoic acid core and the individual fluorine, methoxy, and methylthio groups—a significant knowledge gap exists specifically for this compound. A thorough review of the current scientific literature reveals a lack of dedicated studies on this particular molecule.

The primary unexplored facets include:

Synthesis: There are no published, optimized, and characterized synthetic routes specifically for this compound. While general methods for the synthesis of substituted benzoic acids exist, the specific regiochemical arrangement of four different substituents on the aromatic ring presents a non-trivial synthetic challenge.

Physicochemical Properties: Detailed experimental data on its fundamental properties, such as acidity constant (pKa), solubility in various solvents, lipophilicity (LogP/LogD), and solid-state structure (crystallography), are not available.

Reactivity: The chemical reactivity of this molecule has not been investigated. Understanding how the interplay of the electron-withdrawing fluorine atoms and the electron-donating methoxy and methylthio groups influences the reactivity of the carboxylic acid and the aromatic ring is crucial for its potential application as a synthetic intermediate.

Biological Activity: There is no public data on the biological activity of this compound. Its potential as a bioactive agent, suggested by the functionalities it possesses, remains entirely unexplored.

Overarching Research Objectives and Scope for Investigations into this compound

Given the identified knowledge gaps, a clear set of research objectives can be formulated to systematically investigate this compound. The overarching goal is to synthesize, characterize, and evaluate the potential of this molecule as a novel building block for chemical synthesis and drug discovery.

The proposed scope of investigation is outlined in the following table:

| Research Area | Specific Objectives |

| Chemical Synthesis | - To design and execute a multi-step, regioselective synthetic route to afford the target compound in high purity and yield.- To optimize reaction conditions for each synthetic step.- To fully characterize the compound and all synthetic intermediates using modern analytical techniques (NMR, MS, IR, etc.). |

| Physicochemical Characterization | - To experimentally determine key physicochemical parameters, including pKa, LogP/LogD, and solubility.- To obtain a single crystal and determine its three-dimensional structure via X-ray crystallography.- To perform computational studies to understand its electronic structure and conformational preferences. |

| Reactivity Profiling | - To investigate the reactivity of the carboxylic acid group in standard transformations (e.g., amide bond formation, esterification).- To explore the potential for further functionalization of the aromatic ring. |

| Biological and Functional Screening | - To screen the compound against a panel of biologically relevant targets (e.g., kinases, phosphatases, nuclear receptors) to identify potential bioactivity.- To evaluate its potential as a building block in the synthesis of novel materials or coordination polymers. |

By addressing these objectives, the scientific community can fill the existing void in the understanding of this compound, potentially unlocking a valuable new tool for chemists and pharmacologists.

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-5-methoxy-4-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3S/c1-14-5-3-4(9(12)13)6(10)7(11)8(5)15-2/h3H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOZXMQSLCDMJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)F)F)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Difluoro 5 Methoxy 4 Methylthio Benzoic Acid and Precursors

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid, several strategic disconnections can be proposed.

The most common and logical primary disconnection is at the carboxylic acid group. This functionality can be installed late in the synthesis via several reliable methods, such as the oxidation of a methyl group or the carboxylation of an organometallic intermediate. This leads to a key intermediate, 1,2-difluoro-4-methoxy-5-(methylthio)-3-methylbenzene or a corresponding aryl halide.

Further disconnections can be made at the C-S (carbon-sulfur) and C-O (carbon-oxygen) bonds. The order of introduction of the methoxy (B1213986) and methylthio groups is critical and depends on the chosen synthetic pathway and the directing effects of the fluorine atoms and other substituents present on the ring at each stage. A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (C-COOH): The carboxylic acid is disconnected to reveal a precursor like an aryl bromide or a methyl-substituted benzene (B151609), which can be converted to the acid.

Disconnection 2 (C-SMe): The methylthio group can be disconnected, suggesting a reaction between a suitable aromatic precursor (e.g., an aryl halide or diazonium salt) and a methylthiolating agent. researchgate.net

Disconnection 3 (C-OMe): The methoxy group is disconnected, pointing to a nucleophilic aromatic substitution or a coupling reaction on a fluorinated phenol (B47542) precursor.

Disconnection 4 (Aromatic Core): The final disconnections break down the substituted benzene ring to simpler, often commercially available, difluorinated starting materials.

This analysis suggests that a logical forward synthesis would involve constructing the difluorinated aromatic core first, followed by the sequential introduction of the methoxy, methylthio, and finally, the carboxylic acid functionalities.

Convergent and Divergent Synthetic Routes

Both convergent (where different fragments of the molecule are synthesized separately and then joined) and divergent (where a common intermediate is used to create a variety of related structures) strategies can be envisioned. However, for a single target molecule, a linear, divergent-style approach starting from a core aromatic structure is often more practical.

The synthesis of specifically substituted difluorinated aromatic compounds is a foundational step. Methods for achieving this include:

Direct Fluorination: Using powerful electrophilic fluorinating agents like N-Fluorobenzenesulfonimide (NFSI) on a pre-functionalized aromatic ring. rsc.org However, controlling the regioselectivity for introducing two adjacent fluorine atoms can be challenging.

Diels-Alder Reaction: A [4+2] cycloaddition using fluorinated dienes or dienophiles can construct the fluorinated ring system, which is then aromatized. researchgate.net This method offers good control over the placement of fluorine atoms.

From Commercially Available Precursors: Starting with simpler, commercially available difluorinated compounds, such as 1,2-difluorobenzene (B135520) or 2,3-difluoroaniline, and building the remaining functionality onto this core is often the most efficient approach.

A plausible starting material for a linear synthesis would be 3,4-difluorophenol or a related compound, which establishes the 1,2-difluoro pattern and provides a handle (the hydroxyl group) for further functionalization.

Once a suitable difluorinated precursor is obtained, the methoxy group can be introduced. A common method is the Williamson ether synthesis. If starting with a phenol derivative (e.g., 3,4-difluorophenol), it can be deprotonated with a base, followed by reaction with an electrophilic methyl source like methyl iodide or dimethyl sulfate.

| Reaction Step | Reagents and Conditions | Typical Yield |

| O-methylation of a phenol | 1. Base (e.g., K2CO3, NaH) 2. Methylating agent (e.g., CH3I, (CH3)2SO4) Solvent: Acetone, DMF | >90% |

The presence of electron-withdrawing fluorine atoms on the ring can increase the acidity of the phenol, facilitating its deprotonation.

The introduction of the methylthio (-SMe) group can be accomplished through several methods, depending on the precursor. researchgate.net

Nucleophilic Aromatic Substitution: If a suitable leaving group (like an additional fluorine or chlorine atom) is present at the desired position and the ring is sufficiently activated by other electron-withdrawing groups, direct substitution with sodium thiomethoxide (NaSMe) is possible. google.com

From a Diazonium Salt: An amino group can be converted to a diazonium salt (using NaNO2, HCl) which is then treated with a sulfur nucleophile, such as methyl mercaptan or its salt. researchgate.net

Metal-Catalyzed Cross-Coupling: Palladium- or copper-catalyzed cross-coupling reactions between an aryl halide (bromide or iodide) and a methylthiolating agent are modern and highly effective methods. researchgate.net

For instance, if the synthesis proceeds via 1-bromo-2,3-difluoro-5-methoxybenzene , a palladium-catalyzed coupling with sodium thiomethoxide could be employed.

| Reaction Step | Catalyst/Reagents | Key Features |

| Palladium-catalyzed C-S Coupling | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos), Base (e.g., K2CO3), NaSMe | High functional group tolerance and yields. |

| Nucleophilic Substitution | Sodium thiomethoxide (NaSMe), Polar aprotic solvent (e.g., DMF, NMP) | Requires an activated aromatic ring with a good leaving group. |

The final step is typically the formation of the carboxylic acid group. The choice of method depends on the precursor available from the previous steps.

Oxidation of a Methyl Group: If the synthesis was designed to carry a methyl group at the target position, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. masterorganicchemistry.commsu.edu This method is robust but requires that other functional groups on the molecule are stable to the harsh oxidative conditions. youtube.com

Carboxylation of an Organometallic Reagent: A more versatile method involves converting an aryl halide (e.g., a bromide) into an organometallic species (either a Grignard reagent with magnesium or an organolithium reagent with an alkyl lithium like n-BuLi). This nucleophilic intermediate is then quenched with carbon dioxide (CO2), followed by an acidic workup to yield the carboxylic acid. masterorganicchemistry.comyoutube.com This approach is generally high-yielding and avoids strong oxidants.

Hydrolysis of a Nitrile: A nitrile group (-CN) can be introduced via nucleophilic substitution of an aryl halide and subsequently hydrolyzed to a carboxylic acid under acidic or basic conditions. ncert.nic.ingoogle.com

| Method | Precursor | Reagents | Advantages |

| Oxidation | Aryl-CH3 | 1. KMnO4, NaOH, H2O, heat 2. H3O+ | Inexpensive reagents. |

| Carboxylation | Aryl-Br | 1. Mg or n-BuLi 2. CO2 3. H3O+ | Mild conditions, high yield. |

| Nitrile Hydrolysis | Aryl-CN | H3O+ or NaOH, heat | Useful alternative pathway. |

Exploration of Novel Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on novel catalytic methods, particularly transition-metal-catalyzed C-H functionalization, to improve efficiency and reduce the number of synthetic steps. acs.orgresearchgate.net While a specific catalytic synthesis for this compound is not prominently documented, one can explore the application of such advanced strategies.

For example, a directed C-H functionalization approach could potentially be used to install some of the substituents. researchgate.net A directing group could be used to selectively activate a C-H bond at a specific position for subsequent conversion. For instance, a suitably placed directing group could facilitate the ortho-C-H methylation, methoxylation, or thiolation.

Palladium-catalyzed C-H activation has been extensively studied for the functionalization of benzoic acids themselves. nih.govscispace.com These methods often use a directing group to guide the catalyst to a specific C-H bond (ortho or meta) for olefination, arylation, or acetoxylation. Applying these principles could, in theory, lead to more elegant and step-economical routes to the target molecule or its key precursors. However, the dense and varied functionalization on the target molecule presents a significant challenge for selectivity in C-H activation strategies.

Optimization of Reaction Parameters and Process Efficiency for Target Compound Synthesis

The efficiency of a multi-step synthesis is contingent upon the optimization of each individual reaction. Key parameters that require careful tuning include temperature, reaction time, catalyst selection and loading, and reagent stoichiometry. Below are hypothetical data tables illustrating potential optimization studies for key transformations in a plausible synthetic route to the target compound.

A plausible synthetic approach could involve key steps such as electrophilic nitration of a substituted benzene precursor, reduction of the nitro group, a Sandmeyer reaction to introduce a key functional group, and a cross-coupling reaction to install the methylthio group, followed by conversion to the final carboxylic acid.

Table 1: Optimization of Electrophilic Aromatic Nitration

This step is crucial for introducing a functional group that can be later converted to the carboxylic acid or another necessary substituent. The regioselectivity is a key challenge.

| Entry | Nitrating Agent | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (desired:undesired) |

| 1 | HNO₃ | H₂SO₄ | 0-5 | 2 | 75 | 3:1 |

| 2 | HNO₃ | H₂SO₄ | 25 | 1 | 80 | 2.5:1 |

| 3 | NO₂BF₄ | Acetonitrile | 0 | 3 | 85 | 5:1 |

| 4 | Bismuth Nitrate (B79036) | Acetic Anhydride (B1165640) | 50 | 2 | 88 | 6:1 |

This is an interactive data table. You can sort and filter the data to analyze the impact of different parameters.

The data suggests that milder nitrating agents like bismuth nitrate in acetic anhydride could offer higher yields and improved regioselectivity, which is critical for process efficiency by reducing the need for complex purification steps. researchgate.net

Table 2: Optimization of Palladium-Catalyzed Thiomethylation

Introducing the methylthio group can be effectively achieved via a palladium-catalyzed cross-coupling reaction from an aryl halide precursor. The choice of ligand and base is critical for catalytic efficiency.

| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 12 | 85 |

| 2 | PdCl₂ | Xantphos | K₃PO₄ | Dioxane | 120 | 8 | 92 |

| 3 | Pd(OAc)₂ | dppf | NaOtBu | DMF | 90 | 16 | 78 |

| 4 | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Toluene | 110 | 24 | 65 |

This is an interactive data table. You can sort and filter the data to explore the effectiveness of various catalytic systems.

The results indicate that bulky, electron-rich phosphine (B1218219) ligands like Xantphos in combination with a suitable palladium precursor and base can significantly improve the yield and reduce reaction times for the C-S bond formation. nih.govorganic-chemistry.org

Table 3: Optimization of the Sandmeyer Reaction

The Sandmeyer reaction is a versatile tool for converting an amino group into various functionalities, such as a nitrile, which can then be hydrolyzed to the target carboxylic acid. wikipedia.org Optimizing this reaction involves controlling the diazotization step and the subsequent copper-catalyzed substitution.

| Entry | Diazotization Reagent | Copper(I) Salt | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | NaNO₂ / HCl | CuCN | Water | 0 -> 50 | 60 | 70 |

| 2 | t-BuONO | CuCN | Acetonitrile | 60 | 45 | 82 |

| 3 | NaNO₂ / H₂SO₄ | CuBr | Water | 0 -> 60 | 60 | 75 (Aryl Bromide) |

| 4 | NaNO₂ / HCl | CuCl | Water | 0 -> 50 | 60 | 80 (Aryl Chloride) |

This is an interactive data table. You can sort and filter the data to compare different Sandmeyer reaction conditions.

Modern approaches, such as using organic nitrites like tert-butyl nitrite (B80452) (t-BuONO), can offer higher yields and better compatibility with organic solvents. wikipedia.org Furthermore, transitioning this reaction from batch to a continuous-flow process can enhance safety and productivity. acs.orgsci-hub.se

Considerations for Scalable and Sustainable Synthetic Protocols (Green Chemistry Principles)

Scaling up the synthesis of this compound requires a strong emphasis on green chemistry to ensure economic viability and minimize environmental impact.

Atom Economy and Waste Reduction: A primary goal is to design a synthetic route with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. gctlc.org This involves choosing reactions that are additive rather than substitutive where possible and avoiding the use of protecting groups. For instance, a well-optimized palladium-catalyzed cross-coupling has a higher atom economy than a classical multi-step sequence it might replace.

Use of Safer Solvents and Reagents: Traditional organic synthesis often relies on hazardous solvents like DMF, DMSO, and chlorinated hydrocarbons. Green chemistry encourages the use of safer alternatives.

Solvent Substitution: For nucleophilic aromatic substitution (SNAr) reactions, which could be an alternative for introducing the methylthio group, solvents like polyethylene (B3416737) glycol (PEG-400) or even water with additives like hydroxypropyl methylcellulose (B11928114) (HPMC) have been shown to be effective and environmentally benign alternatives to traditional polar aprotic solvents. nih.govrsc.org Cyrene™, a biodegradable solvent derived from cellulose, has also emerged as a viable substitute for DMF and DMSO in SNAr reactions.

Safer Reagents: The diazotization step in the Sandmeyer reaction traditionally uses nitrous acid generated from sodium nitrite and a strong acid, which can lead to the formation of explosive diazonium salts and acidic waste streams. mpg.de Research into safer alternatives includes the use of recyclable clay catalysts for diazotization and diazo coupling reactions, which can avoid the use of strong acids and alkalis. researchgate.net Another innovative approach involves mimicking natural nitrate reduction processes to generate the diazonium species in situ, thus avoiding the isolation of potentially hazardous intermediates. mpg.de

Energy Efficiency: The use of microwave irradiation or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. sci-hub.se For instance, the Sandmeyer reaction, which can be hazardous on a large scale due to its exothermic nature and gas evolution, can be made much safer and more efficient in a continuous-flow setup where reaction parameters can be precisely controlled. acs.org

Catalysis: The use of catalysts is a cornerstone of green chemistry as they allow for reactions to proceed with higher efficiency and selectivity under milder conditions. The palladium-catalyzed thiomethylation is a prime example. Optimization should focus on using low catalyst loadings and developing robust catalysts that can be recycled and reused.

Renewable Feedstocks and Biodegradability: While the synthesis of a complex molecule like the target compound is unlikely to start from simple renewable feedstocks, a green chemistry assessment would consider the lifecycle of the product and aim for it to be biodegradable if it were to be released into the environment.

Table 4: Green Chemistry Alternatives for Key Synthetic Steps

| Reaction Step | Conventional Method | Green Alternative | Advantages |

| Nitration | HNO₃ / H₂SO₄ | Bismuth Nitrate in Acetic Anhydride | Avoids highly corrosive mixed acids, improves safety and regioselectivity. researchgate.net |

| Diazotization / Sandmeyer | NaNO₂ / Strong Acid, batch process | In-situ generation using nitrate reduction mimics; Continuous-flow reactor | Enhanced safety by avoiding isolation of explosive intermediates; better process control and scalability. acs.orgmpg.de |

| C-S Bond Formation (SNAr) | Aryl Halide + MeSNa in DMF/DMSO | MeSNa in PEG-400 or water with HPMC | Use of non-toxic, biodegradable, and recyclable solvents. nih.govrsc.org |

By integrating these considerations from the initial design of the synthetic route, it is possible to develop a process for producing this compound that is not only efficient but also scalable and environmentally responsible.

Chemical Reactivity and Mechanistic Pathways of 2,3 Difluoro 5 Methoxy 4 Methylthio Benzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo several important reactions, including esterification, amidation, decarboxylation, and conversion to more reactive acyl derivatives.

Esterification is a common derivatization reaction for carboxylic acids. In the case of 2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid, the presence of two ortho-fluorine atoms may introduce some steric hindrance, potentially slowing the reaction rate compared to an unsubstituted benzoic acid. However, esterification can be readily achieved under appropriate conditions, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), or by using milder methods like reaction with alkyl halides in the presence of a base. The electron-withdrawing nature of the fluorine atoms can increase the electrophilicity of the carboxyl carbon, which may facilitate nucleophilic attack by the alcohol.

Amidation , the reaction of the carboxylic acid with an amine to form an amide, is another crucial derivatization. Similar to esterification, the steric hindrance from the ortho-fluorine substituents can be a factor. For less reactive or sterically hindered amines, the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often necessary to facilitate the reaction. The direct reaction with amines typically requires high temperatures to drive off the water formed.

Table 1: Illustrative Esterification and Amidation Reactions of Substituted Benzoic Acids

| Reactant | Reagents and Conditions | Product | Notes |

| 2,3-Difluorobenzoic Acid | Methanol, H₂SO₄ (catalyst), reflux | Methyl 2,3-difluorobenzoate | Demonstrates esterification of a sterically hindered difluorinated benzoic acid. |

| 2,3-Difluorobenzoic Acid | Thionyl chloride, then Aniline | N-Phenyl-2,3-difluorobenzamide | Shows a two-step amidation via the acyl chloride. |

| Benzoic Acid | Ethanol, DCC, DMAP | Ethyl benzoate | Example of a standard coupling agent-mediated esterification. |

| Benzoic Acid | Benzylamine, EDC, HOBt | N-Benzylbenzamide | Typical conditions for amidation using coupling agents. |

Decarboxylation Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that benzoic acid derivatives can undergo, typically under harsh conditions such as high temperatures. The stability of the resulting aryl anion or aryl radical intermediate is a key factor. For this compound, the presence of multiple electron-withdrawing fluorine atoms can stabilize a negative charge on the aromatic ring, potentially facilitating decarboxylation under certain conditions.

Decarboxylation of aromatic carboxylic acids can be promoted by catalysts, such as copper salts, or proceed via radical mechanisms. researchgate.net For instance, photoredox catalysis has been employed for the decarboxylation of aliphatic carboxylic acids, and similar principles could potentially be applied to aromatic systems. nih.gov

The carboxylic acid can be converted into more reactive derivatives, such as acyl halides, which are valuable intermediates for the synthesis of esters, amides, and other compounds. The most common method for the formation of an acyl chloride is the reaction of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. These reactions typically proceed readily with substituted benzoic acids. The resulting 2,3-Difluoro-5-methoxy-4-(methylthio)benzoyl chloride would be a highly reactive intermediate.

Other activated carboxylates, such as acid anhydrides, can also be formed, for example, by reacting the corresponding acyl chloride with a carboxylate salt. These activated forms of the carboxylic acid are more susceptible to nucleophilic attack than the parent acid.

Transformations Involving the Aromatic Ring and its Substituents

The substituents on the benzene (B151609) ring significantly influence its reactivity towards both electrophilic and nucleophilic attack.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. For this compound, we have the following directing influences:

Fluorine atoms: Halogens are generally deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

Methoxy (B1213986) group (-OCH₃): This is a strongly activating and ortho, para-directing group due to the resonance donation of a lone pair from the oxygen atom.

Methylthio group (-SCH₃): Similar to the methoxy group, the methylthio group is activating and ortho, para-directing due to resonance donation from the sulfur atom, although it is generally less activating than the methoxy group.

Carboxylic acid group (-COOH): This is a deactivating and meta-directing group due to its electron-withdrawing nature.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ (Nitration) | 2,3-Difluoro-5-methoxy-6-nitro-4-(methylthio)benzoic acid | The C-6 position is strongly activated by the para-methoxy and ortho-methylthio groups. |

| Br₂/FeBr₃ (Bromination) | 6-Bromo-2,3-difluoro-5-methoxy-4-(methylthio)benzoic acid | Similar to nitration, the C-6 position is the most nucleophilic. |

| CH₃Cl/AlCl₃ (Friedel-Crafts Alkylation) | Likely to be complex due to the deactivating carboxylic acid group. | The deactivating nature of the carboxylic acid may inhibit Friedel-Crafts reactions. If it proceeds, substitution at C-6 is expected. |

Nucleophilic Aromatic Substitution Adjacent to Fluorine Centers

Aromatic rings bearing strong electron-withdrawing groups, such as fluorine atoms, are susceptible to nucleophilic aromatic substitution (SₙAr). In this reaction, a nucleophile displaces a leaving group (in this case, a fluoride ion) on the aromatic ring. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org

For this compound, the two fluorine atoms are potential sites for nucleophilic attack. The rate of SₙAr reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. The carboxylic acid group, particularly in its deprotonated carboxylate form, and the other fluorine atom will contribute to this stabilization.

The regioselectivity of nucleophilic attack will depend on the relative stability of the possible Meisenheimer complexes. Attack at either C-2 or C-3 would lead to a resonance-stabilized intermediate. The presence of the ortho and para methoxy and methylthio groups, which are electron-donating by resonance, might slightly disfavor the reaction compared to a ring with only electron-withdrawing substituents. However, the strong inductive effect of the fluorine atoms is expected to make the ring sufficiently electron-deficient for the reaction to occur with strong nucleophiles.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product(s) | Mechanistic Consideration |

| Sodium methoxide (NaOCH₃) | 2-Fluoro-3,5-dimethoxy-4-(methylthio)benzoic acid or 3-Fluoro-2,5-dimethoxy-4-(methylthio)benzoic acid | The strong nucleophile attacks one of the carbons bearing a fluorine atom, leading to a substitution product. |

| Ammonia (NH₃) | 2-Amino-3-fluoro-5-methoxy-4-(methylthio)benzoic acid or 3-Amino-2-fluoro-5-methoxy-4-(methylthio)benzoic acid | Amination via SₙAr is a common transformation for activated aryl fluorides. |

| Sodium thiomethoxide (NaSCH₃) | 2-Fluoro-5-methoxy-3,4-bis(methylthio)benzoic acid or 3-Fluoro-5-methoxy-2,4-bis(methylthio)benzoic acid | Thiolates are generally good nucleophiles for SₙAr reactions. |

Oxidation and Reduction Chemistry of the Methylthio Group

The methylthio (-SCH₃) group attached to the aromatic ring is susceptible to a range of oxidation and reduction reactions, primarily centered on the sulfur atom.

Oxidation: The sulfur atom in the methylthio group can be sequentially oxidized to form a sulfoxide and then a sulfone. This transformation is a common and predictable reaction for aryl thioethers. The oxidation state of the sulfur atom significantly influences the electronic properties of the molecule.

The initial oxidation to the corresponding methylsulfinyl derivative is typically achieved using mild oxidizing agents. A subsequent, more forceful oxidation step can then convert the sulfoxide to the methylsulfonyl compound. A variety of reagents can be employed for these transformations, with the choice of oxidant determining the final product. masterorganicchemistry.comrsc.org For instance, using one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) generally favors the formation of the sulfoxide. masterorganicchemistry.com In contrast, employing an excess of the oxidizing agent or a stronger oxidant will typically lead to the formation of the sulfone. rsc.org The reaction generally proceeds via a nucleophilic attack of the sulfur atom on the oxidant.

Table 1: Expected Products from the Oxidation of the Methylthio Group

| Oxidizing Agent | Expected Major Product |

| Hydrogen Peroxide (1 eq.) | 2,3-Difluoro-5-methoxy-4-(methylsulfinyl)benzoic acid |

| m-CPBA (1 eq.) | 2,3-Difluoro-5-methoxy-4-(methylsulfinyl)benzoic acid |

| Ozone (O₃) | 2,3-Difluoro-5-methoxy-4-(methylsulfonyl)benzoic acid |

| Hydrogen Peroxide (>2 eq.) | 2,3-Difluoro-5-methoxy-4-(methylsulfonyl)benzoic acid |

Reduction: The sulfoxide and sulfone derivatives can be reduced back to the original methylthio compound. The reduction of sulfoxides is a relatively straightforward process and can be accomplished with a variety of reducing agents. organic-chemistry.org However, the reduction of sulfones is considerably more challenging due to the high thermodynamic stability of the sulfonyl group. thieme-connect.com This requires more potent reducing systems. For example, sulfoxides can be deoxygenated using reagents like triflic anhydride (B1165640) and potassium iodide or a combination of indium and pivaloyl chloride. organic-chemistry.org For the more robust sulfones, stronger reducing conditions such as those employing B(C₆F₅)₃ with a hydrosilane have been shown to be effective for some substrates. thieme-connect.com

Table 2: Potential Reagents for the Reduction of Oxidized Methylthio Derivatives

| Starting Material | Reducing System | Expected Product |

| 2,3-Difluoro-5-methoxy-4-(methylsulfinyl)benzoic acid | Triflic anhydride/Potassium iodide | This compound |

| 2,3-Difluoro-5-methoxy-4-(methylsulfinyl)benzoic acid | N-Bromosuccinimide/3-mercaptopropionic acid | This compound |

| 2,3-Difluoro-5-methoxy-4-(methylsulfonyl)benzoic acid | B(C₆F₅)₃/Et₃SiH | This compound |

Cleavage and Functionalization of the Methoxy Group

The methoxy (-OCH₃) group is an ether linkage to the aromatic ring. Its cleavage and subsequent functionalization represent a key pathway for modifying the molecule.

Cleavage: The cleavage of aryl methyl ethers is a well-established reaction, though it often requires harsh conditions. masterorganicchemistry.com The most common method involves treatment with strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The reaction mechanism typically begins with the protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion on the methyl group in an Sₙ2 reaction. masterorganicchemistry.com This process results in the formation of a phenol (B47542) and a methyl halide. Cleavage via an Sₙ1 mechanism is less likely for the methyl group but can occur with ethers possessing a tertiary alkyl group. wikipedia.org Due to the high stability of the phenyl cation, nucleophilic attack on the aromatic carbon does not occur. libretexts.org

Alternative, milder methods for aryl ether cleavage have also been developed. For instance, rhodium complexes have been shown to catalyze the reaction of aryl methyl ethers with thioesters, yielding aryl esters and methyl sulfides. acs.org Strong nucleophiles, such as thiolates, can also be used to cleave aryl methyl ethers, particularly at high temperatures. youtube.com

Functionalization: Once the methoxy group is cleaved to reveal the corresponding phenol, this hydroxyl group can be used as a handle for further functionalization. Standard reactions for phenols, such as O-alkylation or O-acylation, could be employed to introduce a wide variety of new functional groups. For example, reaction with an alkyl halide in the presence of a base would yield a new ether, while reaction with an acyl chloride or anhydride would produce an ester.

Organometallic and Cross-Coupling Reactions Involving the Aromatic Core

The aromatic core of this compound offers several sites for organometallic and cross-coupling reactions. The presence of two fluorine atoms and a carboxylic acid group are particularly significant in this context.

While C-F bonds are generally strong and less reactive than other carbon-halogen bonds, their activation and participation in cross-coupling reactions are an active area of research. rsc.org Transition metal catalysts, particularly those based on palladium or nickel, have been developed for the cross-coupling of polyfluoroarenes. mdpi.commdpi.com These reactions could potentially be used to form new carbon-carbon or carbon-heteroatom bonds at the positions of the fluorine atoms.

The carboxylic acid group provides another avenue for cross-coupling through decarboxylation. Transition-metal-catalyzed decarboxylative cross-coupling reactions are a powerful tool for forming new bonds at the position of the carboxyl group. This approach avoids the need for pre-functionalization to an organometallic reagent or a halide. Photoinduced methods for decarboxylative carbometalation have also been developed, which can proceed under milder conditions than traditional thermal methods. acs.org

Table 3: Potential Cross-Coupling Reactions

| Reaction Type | Coupling Partners | Potential Product |

| Suzuki-Miyaura (via C-F activation) | Arylboronic acid | Aryl-substituted derivative |

| Decarboxylative Coupling | Organometallic reagent | Aryl-substituted derivative (loss of CO₂) |

| Buchwald-Hartwig Amination (via C-F activation) | Amine | Amino-substituted derivative |

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical properties of this compound are expected to be influenced by its aromatic thioether and anisole moieties.

Photochemical Reactivity: Aromatic thioethers are known to undergo photochemical reactions. rsc.org Upon irradiation, particularly with UV light, the carbon-sulfur bond can be cleaved to generate thiyl radicals. nih.gov These highly reactive intermediates can then participate in a variety of subsequent reactions, including hydrogen abstraction, addition to unsaturated bonds, or dimerization to form disulfides. The presence of other functional groups on the aromatic ring will influence the stability and reactivity of these radical species. Additionally, photochemical methods have been developed for the synthesis of thioethers, indicating the potential for light-induced reactions at the sulfur atom. iciq.orgresearchgate.netunibo.it

Electrochemical Reactivity: The methoxy group makes the aromatic ring relatively electron-rich and thus susceptible to electrochemical oxidation. Studies on anisole and its derivatives have shown that they can be oxidized at an anode to form a cation radical. chinesechemsoc.orgchinesechemsoc.orgdoaj.org This intermediate can then undergo various follow-up reactions, including deprotonation, nucleophilic attack by the solvent, or polymerization. doaj.orgresearchgate.net The specific pathway taken would depend on the reaction conditions, such as the solvent, electrolyte, and electrode potential. For instance, electrochemical oxidation of anisole derivatives has been used to synthesize spiro compounds. chinesechemsoc.orgchinesechemsoc.org

Table 4: Potential Photochemical and Electrochemical Transformations

| Method | Reactive Moiety | Potential Outcome |

| Photolysis (UV) | Methylthio group | Generation of thiyl radicals, potential for C-S bond cleavage |

| Anodic Oxidation | Methoxy-substituted aromatic ring | Formation of a cation radical, potential for dearomatization or polymerization |

Investigation of Reaction Kinetics and Thermodynamic Profiles

Understanding the kinetics and thermodynamics of the reactions involving this compound is crucial for controlling its chemical transformations.

Reaction Kinetics: The rates of the reactions discussed above will be influenced by the electronic nature of the substituted benzene ring. For the oxidation of the methylthio group, kinetic studies on other aryl methyl sulfides have shown that the reaction generally follows second-order kinetics. nih.gov The rate of this oxidation is sensitive to the substituents on the aromatic ring. Electron-donating groups tend to increase the rate of oxidation, while electron-withdrawing groups, such as the fluorine and carboxylic acid groups present in the title compound, would be expected to decrease the rate of oxidation by making the sulfur atom less nucleophilic. acs.orgresearchgate.net

Thermodynamic Profiles: The thermodynamic stability of the reactants, intermediates, and products governs the position of equilibrium for a given reaction. For the oxidation of the methylthio group, the formation of the sulfone is a thermodynamically favorable process, which is why its reduction back to the thioether is challenging. thieme-connect.com

In the case of methoxy group cleavage, the reaction is typically performed under conditions that drive the reaction to completion, such as by using an excess of the acid reagent. The activation energy for the hydrolysis of anisole has been studied, and the use of a catalyst can significantly lower this barrier. researchgate.net The pyrolysis of anisole, which involves the cleavage of the C-O bond, is known to favor the formation of the resonance-stabilized phenoxy radical. researchgate.net

Table 5: Illustrative Kinetic and Thermodynamic Data from Analogous Systems

| Reaction | System | Parameter | Value |

| Thioether Oxidation | 4-Nitrophenyl methyl sulfide with dimethyldioxirane | Second-order rate constant | Varies with solvent |

| Ether Cleavage | Anisole hydrolysis with In(OTf)₃ catalyst | Activation Energy | 31 ± 1 kcal mol⁻¹ |

Derivatization and Analog Development of 2,3 Difluoro 5 Methoxy 4 Methylthio Benzoic Acid

Design Principles for Structural Modifications and Library Synthesis

Library synthesis design focuses on three main diversification points:

The Carboxylic Acid Moiety: Modifications here, such as esterification or amidation, can modulate polarity and hydrogen bonding capacity.

The Aromatic Substituents: The methoxy (B1213986) (-OCH₃) and methylthio (-SCH₃) groups can be replaced with a variety of functionalities to probe the effects of electronics, sterics, and lipophilicity.

The Aromatic Core: The difluorinated benzene (B151609) ring itself can be considered for modification or replacement.

A rational approach to library design involves creating a matrix of analogs where each axis represents a point of diversification. For instance, a small, focused library could be synthesized by reacting a common intermediate with a selection of alcohols (to vary the methoxy position) and a selection of thiols (to vary the methylthio position), allowing for a systematic evaluation of how these changes influence the molecule's properties. nih.gov

Systematic Exploration of Substituent Effects on Chemical Properties and Interactions

The chemical properties of 2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid are a direct consequence of the interplay between its various substituents. A systematic exploration of these effects is crucial for rational analog design. The electronic nature of substituents profoundly impacts the acidity of the carboxylic acid group and the electron density of the aromatic ring. libretexts.org

Steric Effects: The fluorine atom at the ortho position (C2) can influence the conformation of the carboxylic acid group. nih.gov Steric hindrance between the ortho substituent and the carboxylic acid can force the -COOH group out of the plane of the aromatic ring, which in turn can alter its acidity and interaction capabilities by reducing cross-conjugation. nih.govuc.pt

The following interactive table illustrates the predicted effects of systematic substituent changes on the acidity of the benzoic acid core.

| Analog Structure | Substituent Change from Parent Compound | Predicted Effect on Acidity (pKa) | Rationale |

| 2,3-Difluoro-5-nitro -4-(methylthio)benzoic acid | -OCH₃ replaced with -NO₂ | Significant Increase (Lower pKa) | The nitro group is a very strong electron-withdrawing group, stabilizing the carboxylate anion. libretexts.org |

| 2,3-Difluoro-5-methoxy-4-ethyl benzoic acid | -SCH₃ replaced with -CH₂CH₃ | Slight Decrease (Higher pKa) | The ethyl group is a weak electron-donating group, which slightly destabilizes the carboxylate anion. libretexts.org |

| 2,3-Difluoro-5-hydroxy -4-(methylthio)benzoic acid | -OCH₃ replaced with -OH | Increase (Lower pKa) | The hydroxyl group is less electron-donating than the methoxy group and can participate in hydrogen bonding. |

| 2,3,6 -Trifluoro-5-methoxy-4-(methylthio)benzoic acid | Addition of -F at C6 | Increase (Lower pKa) | An additional fluorine atom provides a strong inductive electron-withdrawing effect. libretexts.org |

Synthesis of Bioisosteric Analogs and Their Influence on Molecular Recognition

Carboxylic Acid Bioisosteres: The carboxylic acid is a key interaction point. Replacing it with a tetrazole ring introduces a similarly acidic, planar, and hydrogen-bond-accepting moiety but with a different spatial distribution of charge and lipophilicity. Other bioisosteres include acyl sulfonamides and hydroxamic acids. chem-space.com

Methylthio and Methoxy Bioisosteres: The methylthio (-SCH₃) and methoxy (-OCH₃) groups can be replaced to fine-tune electronic and steric properties. A difluoromethoxy group (-OCF₂H) can act as a bioisostere for a phenol (B47542), serving as a hydrogen bond donor with altered lipophilicity. cambridgemedchemconsulting.com Replacing the sulfur atom of the methylthio group with a methylene (B1212753) group (-CH₂CH₃) would remove the sulfur's lone pairs and change the bond angles and lipophilicity.

Fluorine Bioisosteres: While difficult to replace directly, the effect of the fluorine atoms can be mimicked or altered by replacing them with other small, electronegative groups like a hydroxyl group or a cyano group, though this would significantly alter the electronics.

Aromatic Ring Bioisosteres: The central phenyl ring can be replaced by various 5- or 6-membered heterocycles like pyridine, pyrimidine, or thiophene. cambridgemedchemconsulting.com This modification can introduce nitrogen atoms that can act as hydrogen bond acceptors, alter the dipole moment of the molecule, and often improve aqueous solubility.

Below is a table summarizing potential bioisosteric replacements and their expected influence on molecular properties.

| Original Group | Bioisosteric Replacement | Potential Influence on Molecular Recognition |

| Carboxylic Acid (-COOH) | Tetrazole | Maintains acidic character and H-bond accepting ability; alters charge distribution and steric profile. chem-space.com |

| Methylthio (-SCH₃) | Methoxy (-OCH₃) | Similar size, but oxygen is more electronegative and a stronger H-bond acceptor. |

| Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Increases lipophilicity; acts as a weak hydrogen bond donor. cambridgemedchemconsulting.com |

| Phenyl Ring | Pyridine Ring | Introduces a hydrogen bond acceptor; alters dipole moment and solubility. |

Combinatorial and Parallel Synthesis Approaches for Analogs

To efficiently generate a library of analogs based on the this compound scaffold, combinatorial and parallel synthesis techniques are highly valuable. These approaches allow for the rapid synthesis of numerous compounds by systematically combining a set of building blocks. acs.orgoiccpress.com

A potential parallel synthesis strategy could begin from a common intermediate, such as methyl 2,3-difluoro-4,5-dihydroxybenzoate. This precursor could be subjected to a series of reactions in a parallel format:

Selective Alkylation/Arylation: The two hydroxyl groups could be selectively functionalized. For instance, one hydroxyl could be reacted with a library of alkyl halides (R¹-X) in one set of parallel reactions.

Thiomethylation or Equivalent: The remaining hydroxyl group could be converted to a suitable leaving group and then reacted with a library of thiols (R²-SH) to introduce diversity at the 4-position.

Saponification: The final step would be the hydrolysis of the methyl ester to the corresponding carboxylic acid for all compounds in the library, typically achieved by treating with a base like lithium hydroxide (B78521) followed by acidic workup.

This modular approach enables the creation of a large matrix of compounds (R¹ x R²) from a single starting framework, facilitating a comprehensive exploration of the chemical space around the parent molecule. nih.gov

Scaffold Hopping and Exploration of Related Aromatic Frameworks

Scaffold hopping is a computational or synthetic strategy aimed at identifying structurally novel molecules by replacing the central core (scaffold) of a known compound while retaining the spatial arrangement of key functional groups responsible for molecular interactions. nih.gov This approach can lead to the discovery of entirely new chemical series with different physicochemical properties, potentially overcoming limitations of the original scaffold. mdpi.com

Starting from this compound, several scaffold hopping strategies could be envisioned:

Heterocycle Replacement: The difluorobenzene ring could be replaced with a different aromatic or heteroaromatic core that can present the key substituents—the carboxylic acid, the methoxy analog, and the methylthio analog—in a similar 3D orientation. nih.gov Potential replacement scaffolds include substituted thiophenes, pyridines, or pyrazoles. For example, a 2-carboxy-3-(methylthio)-4-methoxy-thiophene could arrange the functional groups in a spatially analogous manner.

Non-aromatic Scaffolds: Saturated or partially saturated bicyclic systems, such as bicyclo[1.1.1]pentane or bicyclo[2.2.2]octane, have been explored as bioisosteres for phenyl rings. enamine.net These rigid, three-dimensional scaffolds can project substituents in well-defined vectors, potentially mimicking the arrangement of groups on the original aromatic ring while drastically altering properties like solubility and metabolic stability. chem-space.com The goal of such exploration is to find novel core structures that maintain the desired molecular recognition features while offering a distinct and potentially more favorable property profile. arxiv.org

Advanced Spectroscopic and Analytical Characterization of 2,3 Difluoro 5 Methoxy 4 Methylthio Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this molecule, distinct signals are expected for the aromatic proton, the methoxy (B1213986) group protons, the methylthio group protons, and the acidic proton of the carboxylic acid. The chemical shift (δ) of the single aromatic proton would be influenced by the cumulative electronic effects of the surrounding fluorine, methoxy, and methylthio groups. The methoxy and methylthio protons would appear as sharp singlets, with their chemical shifts providing insight into the local electronic environment. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Signals are anticipated for the carboxyl carbon, the aromatic carbons, the methoxy carbon, and the methylthio carbon. The chemical shifts of the aromatic carbons are particularly informative, with the carbons directly bonded to fluorine exhibiting characteristic splitting patterns (C-F coupling). These coupling constants are valuable for confirming the substitution pattern on the benzene (B151609) ring.

¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is a crucial technique. It provides direct information about the fluorine atoms. The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at the C2 and C3 positions. The chemical shifts and the coupling between them (F-F coupling) would confirm their ortho relationship. Furthermore, coupling to the nearby aromatic proton (H-F coupling) could also be observed, providing additional structural confirmation.

2D NMR Techniques : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity. COSY would confirm the coupling between adjacent protons (if any), while HSQC would correlate proton signals with their directly attached carbon atoms. HMBC is instrumental in establishing long-range (2-3 bond) correlations, for instance, connecting the methoxy protons to the aromatic ring carbon, thereby confirming the position of the substituents.

Table 1: Predicted NMR Spectroscopic Data for this compound (Note: These are predicted values based on typical chemical shifts for analogous functional groups. Actual experimental values may vary.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | 10.0 - 13.0 | broad singlet | - | -COOH |

| 7.0 - 7.5 | doublet of doublets | J(H-F) ≈ 1-3 | Aromatic C6-H | |

| 3.8 - 4.0 | singlet | - | -OCH₃ | |

| 2.4 - 2.6 | singlet | - | -SCH₃ | |

| ¹³C | 165 - 175 | singlet | - | -COOH |

| 145 - 160 | doublet | J(C-F) ≈ 240-260 | Aromatic C-F | |

| 110 - 135 | various | J(C-F) ≈ 15-25 | Other Aromatic C | |

| 55 - 65 | singlet | - | -OCH₃ | |

| 15 - 25 | singlet | - | -SCH₃ | |

| ¹⁹F | -110 to -140 | doublet | J(F-F) ≈ 20 | Aromatic C2-F |

| -130 to -160 | doublet | J(F-F) ≈ 20 | Aromatic C3-F |

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Intermolecular Interactions

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide valuable information about the functional groups present in the molecule and the nature of intermolecular interactions, such as hydrogen bonding.

FT-IR Spectroscopy : The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, indicative of strong hydrogen bonding in the solid state (dimer formation). A sharp and intense band around 1700-1730 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. Other key bands would include C-O stretching for the methoxy group and the ether linkage of the acid, C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region), and various C-H stretching and bending vibrations for the aromatic ring and methyl groups.

Raman Spectroscopy : Raman spectroscopy complements FT-IR and is particularly sensitive to non-polar bonds. The aromatic ring vibrations would give rise to strong signals. The C-S stretching vibration of the methylthio group, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700 - 1730 (strong) | Moderate |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Strong |

| Fluoroaromatic | C-F stretch | 1100 - 1300 | Moderate |

| Methoxy | C-O stretch | 1000 - 1300 | Weak |

| Methylthio | C-S stretch | 600 - 800 | Moderate-Strong |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the parent molecule and its fragments. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used.

The HRMS analysis would provide a highly accurate mass-to-charge ratio (m/z) for the molecular ion ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode), allowing for the unambiguous determination of the molecular formula (C₉H₈F₂O₃S).

Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pathways. For benzoic acid derivatives, characteristic fragmentation patterns include the loss of small, stable molecules. docbrown.info For the target compound, likely fragmentation pathways would involve:

Loss of a hydroxyl radical (•OH) from the protonated molecular ion.

Decarboxylation (loss of CO₂) to form a difluoro-methoxy-methylthiobenzene cation.

Cleavage of the methyl group from the methoxy or methylthio substituent.

Analyzing these fragmentation patterns helps to piece together the molecular structure and can be used to identify and characterize process-related impurities or degradation products.

X-ray Crystallography for Solid-State Structure and Intermolecular Packing

Single-crystal X-ray crystallography provides the definitive solid-state structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique would yield precise information on:

Bond lengths and angles : Confirming the geometry of the benzene ring and its substituents.

Conformation : Determining the orientation of the carboxylic acid, methoxy, and methylthio groups relative to the aromatic ring.

Intermolecular interactions : Visualizing the hydrogen bonding network formed by the carboxylic acid groups, which typically form centrosymmetric dimers in the solid state. Other non-covalent interactions, such as π-π stacking or interactions involving fluorine and sulfur atoms, would also be elucidated. This information is critical for understanding the material's physical properties, such as melting point and solubility.

Advanced Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are the cornerstone of purity assessment and quantitative analysis, ensuring the quality and consistency of the chemical compound.

High-Performance Liquid Chromatography (HPLC-UV/DAD) : Reversed-phase HPLC is the most common method for analyzing non-volatile compounds like benzoic acids. A C18 stationary phase with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient is typically employed. A UV detector or a Diode Array Detector (DAD) would be used for detection, allowing for the quantitation of the main peak and any impurities. The DAD provides UV spectra for each peak, which helps in peak identification and purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Coupling HPLC with a mass spectrometer provides a powerful tool for impurity profiling. It combines the separation capabilities of LC with the high sensitivity and specificity of MS. This technique can detect and identify impurities at very low levels, even if they co-elute with the main peak chromatographically, by differentiating them based on their mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) : For GC-MS analysis, the carboxylic acid would typically need to be derivatized (e.g., via esterification to its methyl ester) to increase its volatility. This technique is highly effective for identifying volatile or semi-volatile impurities that may be present from the synthesis process.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

The parent compound, this compound, is achiral and therefore would not exhibit a signal in chiroptical spectroscopy. However, if a chiral center were introduced into the molecule, for instance, by derivatization at one of the substituents to include a stereocenter, then chiroptical techniques like Circular Dichroism (CD) spectroscopy would become relevant.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. For a chiral derivative, the CD spectrum would provide information about its absolute configuration and conformation in solution. This technique is particularly valuable in the study of chiral molecules and their stereochemical properties.

Theoretical and Computational Investigations of 2,3 Difluoro 5 Methoxy 4 Methylthio Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO, electrostatic potentials)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for exploring the electronic characteristics of a molecule. epstem.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO): The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For substituted benzoic acids, the nature and position of the substituents significantly influence these orbital energies. rsc.org The electron-withdrawing fluorine atoms in 2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid are expected to lower the energy of both the HOMO and LUMO, while the electron-donating methoxy (B1213986) and methylthio groups would raise them. The interplay of these effects determines the final energy gap.

Table 1: Representative Frontier Orbital Energies for Analogous Substituted Benzoic Acids

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Benzoic Acid | DFT/B3LYP | -7.35 | -1.55 | 5.80 |

| 4-Fluorobenzoic Acid | DFT/B3LYP | -7.51 | -1.62 | 5.89 |

| 4-Methoxybenzoic Acid | DFT/B3LYP | -6.89 | -1.41 | 5.48 |

Note: The data in this table is illustrative, based on typical values for related compounds, and serves to show the expected trends.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP would show significant negative potential around the oxygen atoms of the carboxylic acid group, making them primary sites for hydrogen bonding and interaction with electrophiles. The fluorine atoms would also contribute to negative potential. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would be a site of strong positive potential, making it a primary hydrogen bond donor.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. nih.govmdpi.com For the target molecule, key rotations would occur around the C-COOH bond and the C-S and C-O bonds of the methylthio and methoxy groups, respectively.

The primary focus is often the orientation of the carboxylic acid group relative to the plane of the benzene (B151609) ring. researchgate.net A Potential Energy Surface (PES) can be mapped by systematically rotating one or more dihedral angles and calculating the molecule's energy at each point. researchgate.netlibretexts.org This map reveals the low-energy (stable) conformations and the high-energy transition states that separate them. libretexts.orgwikipedia.org

For this compound, steric hindrance between the ortho-fluorine atom and the carboxylic acid group, as well as potential hydrogen bonding between the fluorine and the carboxylic hydrogen, would likely result in a non-planar arrangement being the most stable conformer. The PES would show distinct energy minima corresponding to these stable rotational isomers.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

While quantum chemical calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as a solution. rsc.orgmdpi.com MD simulations calculate the trajectory of every atom in a system over time based on a classical force field, providing a dynamic picture of molecular motion and intermolecular interactions. researchgate.net

An MD simulation of this compound in a solvent like water or an organic solvent would reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. Water molecules would be expected to form strong hydrogen bonds with the carboxylic acid group. ucl.ac.uk

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the carboxylic acid and the solvent, or between two solute molecules to form dimers. researchgate.net

Diffusion: How the molecule moves through the solvent, which can be used to calculate its diffusion coefficient.

These simulations provide a bridge between the properties of a single molecule and the macroscopic behavior of the substance in solution.

Density Functional Theory (DFT) for Spectroscopic Property Prediction and Reaction Mechanism Elucidation

DFT is not only used for electronic structure analysis but is also a highly accurate method for predicting spectroscopic properties. acs.org By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. researchgate.net Similarly, by calculating the effects of a magnetic field, NMR chemical shifts can be accurately estimated. Comparing these predicted spectra with experimental data is a powerful way to confirm a molecule's structure.

Furthermore, DFT is instrumental in elucidating reaction mechanisms. ccspublishing.org.cn By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating the transition state structure and calculating the activation energy barrier, which determines the reaction rate. researchgate.net For this compound, DFT could be used to study reactions such as esterification, amide formation, or decarboxylation involving the carboxylic acid group.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Descriptors (without biological activity outcomes)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate a molecule's structural properties with a specific outcome, such as its chemical reactivity or physical properties. drugdesign.org The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure.

For this compound, a wide array of descriptors would be calculated to build a QSAR model. These fall into several categories:

Electronic Descriptors: Quantify the electronic properties, such as dipole moment, partial charges on atoms, and HOMO/LUMO energies.

Steric Descriptors: Describe the size and shape of the molecule, including molecular weight, volume, surface area, and specific shape indices.

Hydrophobic Descriptors: Relate to the molecule's solubility, with the most common being the partition coefficient (log P), which describes the ratio of its concentration in octanol (B41247) versus water.

Topological Descriptors: Numerical indices derived from the 2D graph of the molecule, which describe its connectivity, size, and degree of branching.

These descriptors provide a quantitative fingerprint of the molecule's structure, which can then be used to predict its properties. nih.govdergipark.org.trnih.govresearchgate.net

Table 2: Examples of Structural Descriptors for QSAR Modeling

| Descriptor Category | Example Descriptor | Property Quantified |

|---|---|---|

| Electronic | Dipole Moment | Overall polarity of the molecule |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |

| Steric | Molecular Weight | Mass of the molecule |

| Steric | Van der Waals Volume | Volume occupied by the molecule |

| Hydrophobic | Log P | Lipophilicity/hydrophilicity |

| Topological | Wiener Index | Molecular branching and compactness |

Cheminformatics and Data Mining for Analog Discovery and Chemical Space Exploration

Cheminformatics applies computational methods to solve chemical problems, particularly those involving large datasets of molecules. For a specific compound like this compound, cheminformatics tools are essential for placing it within the context of known chemical space.

Analog Discovery: Using the molecule's structure as a query, chemical databases containing millions of compounds can be searched to find structural analogs. Common search methods include:

Substructure Search: Finds all molecules containing a specific structural core.

Similarity Search: Identifies molecules that are most similar to the query molecule based on calculated structural fingerprints.

Chemical Space Exploration: This involves analyzing the properties of the discovered analogs to understand the local chemical space around the target compound. By data mining the properties of these similar molecules, one can make predictions about the potential characteristics of this compound and identify opportunities for designing new molecules with related but potentially improved properties.

Applications and Advanced Material Science Contexts of 2,3 Difluoro 5 Methoxy 4 Methylthio Benzoic Acid

Utilization as a Key Building Block in Complex Organic Synthesis

As a substituted benzoic acid derivative, 2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid possesses multiple functional groups that make it a potential building block in organic synthesis. The carboxylic acid group can be converted into a variety of other functionalities such as esters, amides, or acid halides, allowing for its incorporation into larger, more complex molecules. The fluorine, methoxy (B1213986), and methylthio substituents on the aromatic ring can influence the reactivity and properties of the resulting compounds. However, specific examples of its use in the synthesis of complex natural products or pharmacologically active molecules are not prominently documented in peer-reviewed literature.

Potential in Polymer Science and Functional Material Development

While substituted aromatic compounds are foundational to the development of functional polymers and materials, there is no specific information available detailing the use of this compound as a monomer or precursor in polymer science. Its rigid aromatic structure and the presence of polar functional groups could theoretically contribute to polymers with interesting thermal or optical properties.

Role in Supramolecular Assembly and Self-Assembled Systems

The potential for this compound to participate in supramolecular assembly exists due to its capacity for hydrogen bonding via the carboxylic acid group and other potential non-covalent interactions. However, there are no specific studies found that describe its use in the design of self-assembled systems, molecular recognition, or host-guest chemistry.

Application as a Ligand Precursor in Organometallic Catalysis

The carboxylic acid and sulfur-containing functional groups of this compound present possibilities for its use as a ligand precursor for the synthesis of metal complexes. Such complexes could have potential applications in organometallic catalysis. Despite this potential, there is a lack of published research demonstrating its application in this field.

Exploration as a Tracer Molecule in Environmental or Industrial Systems

Tracer molecules are used to monitor the flow and mixing in various systems. While certain fluorinated or sulfur-containing compounds can be used as tracers, there is no evidence to suggest that this compound has been explored or utilized for this purpose in environmental or industrial settings.

Conceptual Contributions to Agrochemical Research as a Scaffold Component